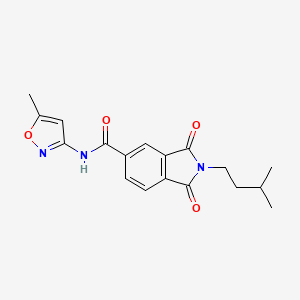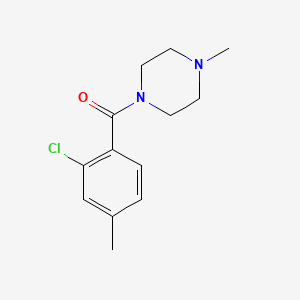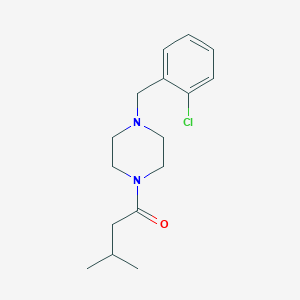
2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MI-2 and is classified as a small molecule inhibitor. MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, which plays a crucial role in the activation of immune cells. In
Mécanisme D'action
MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, thereby preventing its activation. The MALT1 protein plays a crucial role in the activation of immune cells by cleaving specific proteins, leading to the activation of downstream signaling pathways. Inhibition of MALT1 activity by MI-2 prevents the activation of these signaling pathways, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MI-2 has several advantages for lab experiments, including its potent inhibitory activity against the MALT1 protein, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, MI-2 also has some limitations, including its relatively complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of MI-2, including:
1. Further studies to understand the full mechanism of action of MI-2 and its potential side effects.
2. Exploration of the potential applications of MI-2 in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
3. Development of new and more efficient synthesis methods for MI-2.
4. Exploration of the potential of MI-2 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide or MI-2, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer therapy and the treatment of inflammatory diseases. MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. Although MI-2 has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of MI-2 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the preparation of 5-methyl-3-isoxazolecarboxylic acid, which is then reacted with 3-methyl-1-butanol to form the corresponding ester. The ester is then subjected to hydrolysis to yield the carboxylic acid, which is further reacted with 2-amino-4,5-dimethylthiophene to form the desired product, MI-2.
Applications De Recherche Scientifique
MI-2 has been extensively studied for its potential applications in cancer therapy. The MALT1 protein is known to play a crucial role in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by MI-2 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(3-methylbutyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-10(2)6-7-21-17(23)13-5-4-12(9-14(13)18(21)24)16(22)19-15-8-11(3)25-20-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLOOHWAGONFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)

![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)